Cas no 158010-50-5 (Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-)

Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, is a protected glycine derivative featuring a chloroethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in peptide synthesis, where the Boc group provides selective deprotection under mild acidic conditions, enabling controlled elongation of peptide chains. The chloroethyl moiety offers reactivity for further functionalization, making it valuable in the development of modified peptides or small-molecule conjugates. Its stability under basic conditions and compatibility with standard coupling reagents enhance its utility in solid-phase and solution-phase synthesis. This derivative is particularly advantageous for researchers requiring precise modifications in complex molecular architectures.
Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- structure
158010-50-5 structure
Product name:Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-
CAS No:158010-50-5
MF:C9H16ClNO4
Molecular Weight:237.680642127991
CID:5996934
PubChem ID:126688593

Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- 化学的及び物理的性質

名前と識別子

    • Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-
    • EN300-3225509
    • SCHEMBL18631244
    • 158010-50-5
    • 2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
    • インチ: 1S/C9H16ClNO4/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13/h4-6H2,1-3H3,(H,12,13)
    • InChIKey: FKRAWNAYCUXJBU-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CN(CCCl)C(OC(C)(C)C)=O

計算された属性

  • 精确分子量: 237.0767857g/mol
  • 同位素质量: 237.0767857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 237
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 密度みつど: 1.225±0.06 g/cm3(Predicted)
  • Boiling Point: 345.7±35.0 °C(Predicted)
  • 酸度系数(pKa): 3.91±0.10(Predicted)

Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-3225509-10.0g
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
158010-50-5 95.0%
10.0g
$4729.0 2025-03-19
Enamine
EN300-3225509-0.5g
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
158010-50-5 95.0%
0.5g
$858.0 2025-03-19
Enamine
EN300-3225509-0.25g
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
158010-50-5 95.0%
0.25g
$546.0 2025-03-19
Enamine
EN300-3225509-1.0g
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
158010-50-5 95.0%
1.0g
$1100.0 2025-03-19
Enamine
EN300-3225509-0.1g
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
158010-50-5 95.0%
0.1g
$383.0 2025-03-19
Enamine
EN300-3225509-0.05g
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
158010-50-5 95.0%
0.05g
$256.0 2025-03-19
Enamine
EN300-3225509-2.5g
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
158010-50-5 95.0%
2.5g
$2155.0 2025-03-19
Enamine
EN300-3225509-5.0g
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
158010-50-5 95.0%
5.0g
$3189.0 2025-03-19

Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- 関連文献

Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-に関する追加情報

Introduction to Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- (CAS No. 158010-50-5)

Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, is a significant compound in the field of pharmaceutical chemistry, characterized by its complex structure and versatile applications. This compound, identified by the CAS number 158010-50-5, has garnered considerable attention due to its role in the synthesis of various bioactive molecules. The presence of both N-(2-chloroethyl) and N-[(1,1-dimethylethoxy)carbonyl] functional groups imparts unique reactivity and makes it a valuable intermediate in the development of novel therapeutic agents.

The compound's structure is highly relevant in the context of modern drug design, where specific functional groups are strategically incorporated to enhance binding affinity and metabolic stability. The N-(2-chloroethyl) moiety is particularly noteworthy for its ability to facilitate nucleophilic substitution reactions, which are pivotal in constructing more complex molecules. Meanwhile, the N-[(1,1-dimethylethoxy)carbonyl] group serves as a protecting group for amino functions, ensuring selective reactivity during synthetic pathways.

In recent years, Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- has been extensively studied for its potential in the development of targeted therapies. Research has highlighted its utility in the synthesis of protease inhibitors, which are critical in treating chronic inflammatory diseases and cancer. The compound's ability to modulate enzyme activity through covalent binding has opened new avenues for drug discovery. For instance, studies have demonstrated its efficacy in inhibiting specific proteases that play a role in tumor progression, thereby showcasing its therapeutic promise.

The pharmaceutical industry has leveraged this compound to develop novel analogs with enhanced pharmacokinetic properties. By modifying the chloroethyl and carbobenzyloxy functionalities, researchers have been able to fine-tune the compound's solubility, bioavailability, and target specificity. These advancements underscore the importance of Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- as a cornerstone in medicinal chemistry.

Moreover, the compound's role in peptide synthesis cannot be overstated. The protecting group provided by the carbobenzyloxy moiety allows for selective deprotection steps during peptide assembly, ensuring high yields and purity. This aspect is particularly crucial in the production of biologics and peptidomimetics, where precision is paramount. Recent innovations in solid-phase peptide synthesis have further enhanced the utility of this compound by enabling more efficient and scalable processes.

The environmental impact of using Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. These initiatives align with global trends toward sustainable chemistry and highlight the compound's adaptability to evolving regulatory standards.

In conclusion, Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- represents a fascinating example of how structural complexity can be harnessed for therapeutic benefit. Its multifaceted applications in drug development, peptide synthesis, and sustainable chemistry underscore its significance in modern pharmaceutical research. As scientific understanding continues to advance, it is likely that this compound will play an even greater role in shaping the future of medicine.

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